N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-[[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3N4OS/c1-7-3-5-9(6-4-7)10-19-20-12(22-10)18-11(13(14,15)16)17-8(2)21/h3-6,11H,1-2H3,(H,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQOUUOASSZVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide can involve several steps:
Formation of the 5-(p-tolyl)-1,3,4-thiadiazole ring: : This might involve cyclization reactions of suitable starting materials in the presence of sulfur and nitrogen sources under controlled conditions.
Attachment of the N-(2,2,2-trichloroethyl) group: : This step would likely involve nucleophilic substitution or addition reactions, given the presence of the trichloro functionality.
Introduction of the acetamide group: : This typically involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a suitable base.
Industrial Production Methods: The industrial production of this compound would likely require scaling up these laboratory conditions, optimizing the efficiency of each step, and ensuring the purity of the final product. Key considerations include reaction time, temperature, pressure, and choice of solvents and catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiazole ring or the tolyl group.
Reduction: : Reductive conditions might target the acetamide moiety, potentially leading to deacetylation.
Substitution: : The compound could engage in substitution reactions, especially at the trichloroethyl group.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: : Sodium azide for nucleophilic substitutions, alkyl halides for electrophilic substitutions.
Major Products:
Oxidation: : Could lead to carboxylic acids or sulfonates.
Reduction: : Possible formation of primary amines or alcohols.
Substitution: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: : Investigations into synthetic pathways, structure-activity relationships, and potential as a reagent or intermediate. Biology : Studying its interactions with biological macromolecules, potential as a biochemical probe or inhibitor. Medicine : Potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Industry : Applications in materials science, agrochemicals, or as a specialty chemical for specific industrial processes.
Mechanism of Action
The exact mechanism by which N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide exerts its effects would depend on its specific interactions:
Molecular Targets: : Possible targets include enzymes, receptors, or nucleic acids.
Pathways Involved: : Could involve inhibition or activation of specific biochemical pathways, affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound is synthesized via dehydrosulfurization of hydrazinecarbothioamide precursors under iodine/TEA in DMF, a method yielding >80% for analogs . In contrast, derivatives like 4y require multi-step coupling of thiols and amines .
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity and binding to enzymatic targets (e.g., Akt, DHFR) . Lipophilic Groups (e.g., p-Tolyl): Improve cellular uptake, as seen in compound 4y, which exhibited IC50 values of 0.034–0.084 mmol L<sup>−1</sup> against MCF-7 and A549 cancer lines . Amino vs. Thioether Linkages: Thioacetamide derivatives (e.g., 5e–5m in ) show varied melting points (132–170°C), correlating with crystallinity and stability .
Anticancer Activity
- Compound 4y : Demonstrates potent aromatase inhibition (IC50 = 0.062 mmol L<sup>−1</sup>), outperforming cisplatin in cytotoxicity assays .
- Compounds 3 and 8 () : Induce apoptosis in glioma cells via Akt inhibition (86–92% activity), highlighting the role of nitro groups in enhancing electron-deficient interactions .
Enzyme Inhibition
- DHFR Binding : The trichloroethyl-acetamide scaffold in the target compound and its analogs shows strong docking scores (−9.2 to −10.5 kcal/mol) with DHFR, critical for antiproliferative effects .
- Akt Inhibition : Thiadiazoles with nitro substituents (e.g., 3 and 8 ) form salt bridges with Akt’s Lys268, a mechanism less evident in p-tolyl derivatives .
Physicochemical Properties
Biological Activity
N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and potential antiviral properties.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, a related compound demonstrated significant cytotoxic effects against various human cancer cell lines. In particular:
- Inhibition of Bcr-Abl Kinase : A derivative showed an IC50 value of 7.4 µM against the Bcr-Abl protein kinase in K562 chronic myelogenous leukemia cells . This suggests that compounds with similar structures may also exhibit potent anticancer properties.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The following findings illustrate their efficacy:
- Antibacterial Effects : Compounds with the 1,3,4-thiadiazole ring have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- A specific derivative exhibited a minimum inhibitory concentration (MIC) of 32.6 μg/mL against Staphylococcus aureus, outperforming standard treatments like ampicillin .
- Another study reported that certain nitrophenoxymethyl derivatives demonstrated zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
Study 1: Anticancer Evaluation
A study synthesized several thiadiazole derivatives and evaluated their cytotoxicity across multiple cancer cell lines. Notably:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K562 | 7.4 |
| Compound B | MCF7 | 12.5 |
| Compound C | A549 | 15.0 |
These results indicate that modifications to the thiadiazole structure can significantly influence biological activity.
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 32.6 |
| Compound E | S. aureus | 25.0 |
| Compound F | C. albicans | 47.5 |
The data suggest that specific substitutions enhance the antimicrobial efficacy of thiadiazole derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediates.
- Step 2 : Cyclize intermediates in DMF with iodine and triethylamine to yield the target compound.
- Optimization : Adjust sulfuric acid concentration and reaction time (e.g., 24 hours in concentrated H₂SO₄ at 293–298 K) to improve yield (up to 97.4%) and purity. Monitor via TLC (chloroform:acetone = 3:1) .
- Critical Parameters :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | Concentrated H₂SO₄ | Facilitates cyclization |
| Time | 24 hours | Maximizes yield |
| Purification | Ethanol recrystallization | Reduces co-crystal impurities |
Q. How can structural elucidation of this compound and its intermediates be performed?
- Methodology :
- X-ray Diffraction : Resolve co-crystals of intermediates (e.g., 4.1 and 4.1a) to confirm bond lengths and stereochemistry. Use synchrotron radiation for high-resolution data .
- Spectroscopy :
- IR : Identify characteristic peaks (e.g., 1670 cm⁻¹ for C=O stretching) .
- ¹H/¹³C NMR : Assign signals for trichloroethyl (δ = 1.91 ppm, CH₃) and thiadiazole NH (δ = 7.20–10.68 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 384 .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound against targets like dihydrofolate reductase (DHFR)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with Lamarckian GA for ligand flexibility. Set grid boxes to cover DHFR’s active site (PDB: 1U72). Validate docking poses with UCSF Chimera (e.g., hydrogen bonding with Val135) .
- Scoring : Prioritize compounds with ∆G < −9 kcal/mol and Lipinski-compliant profiles (logP < 5) .
- Case Study :
| Compound | ∆G (kcal/mol) | Key Interactions |
|---|---|---|
| Target | −10.2 | H-bond with Val135, π-π stacking |
| Control | −8.7 | Weak hydrophobic interactions |
Q. How can conflicting data on intermediate isolation during heterocyclization be resolved?
- Challenge : Failed isolation of N-substituted thioacetamide (4.1a) despite varied heating/drying conditions .
- Solutions :
- Co-crystal Analysis : Use X-ray diffraction on co-crystallized intermediates (4.1 + 4.1a) to infer reaction pathways .
- Alternative Routes : Replace P₂S₅ with milder thiophiles (e.g., Lawesson’s reagent) to stabilize thioamide intermediates .
Q. What mechanistic insights explain the role of this compound in synthesizing 7H-1,3,4-thiadiazolo[3,2-a][1,3,5]triazines?
- Mechanism :
- Step 1 : Nucleophilic attack by thiadiazole NH on trichloroethyl isothiocyanate.
- Step 2 : Acid-catalyzed cyclization releases H₂S/S₈, forming the triazine core .
Q. How can synthetic yields be improved while minimizing toxic byproducts?
- Strategies :
- Solvent Screening : Test aprotic solvents (DMF, DMSO) to reduce side reactions.
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Green Chemistry Metrics :
| Metric | Traditional Route | Optimized Route |
|---|---|---|
| PMI | 35 | 18 |
| E-factor | 12.7 | 6.3 |
Data Contradiction Analysis
Q. Why do computational predictions of lipophilicity (logP) conflict with experimental partition coefficients?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
